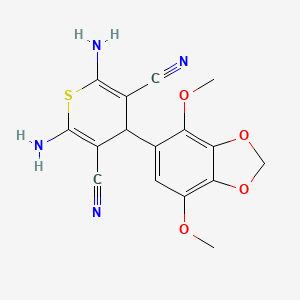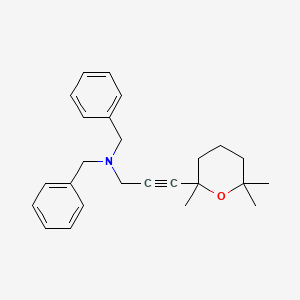![molecular formula C21H19Br2N3O5 B11476192 5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11476192.png)
5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-N’-[(E)-(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole core substituted with bromine and methoxy groups, along with a dihydro-oxazole ring and a carbohydrazide moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-N’-[(E)-(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the benzodioxole core. This can be achieved through a series of bromination and methoxylation reactions. The dihydro-oxazole ring is then introduced via cyclization reactions, and the carbohydrazide moiety is added through hydrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions, are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy and bromine groups allows for oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the carbohydrazide moiety, leading to the formation of reduced analogs.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups replacing the bromine atoms.
Scientific Research Applications
5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-N’-[(E)-(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole core and the oxazole ring can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity. The carbohydrazide moiety can also participate in covalent bonding with biological targets, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-N’-[(E)-(3-METHYLPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE stands out due to its combination of a benzodioxole core with a dihydro-oxazole ring and a carbohydrazide moiety. This unique structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H19Br2N3O5 |
|---|---|
Molecular Weight |
553.2 g/mol |
IUPAC Name |
5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N-[(E)-(3-methylphenyl)methylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H19Br2N3O5/c1-10-5-4-6-12(7-10)8-24-25-21(27)16-11(2)17(31-26-16)13-14(22)18(28-3)20-19(15(13)23)29-9-30-20/h4-8,11,17H,9H2,1-3H3,(H,25,27)/b24-8+ |
InChI Key |
LYPBVXVFWBVETA-KTZMUZOWSA-N |
Isomeric SMILES |
CC1C(ON=C1C(=O)N/N=C/C2=CC=CC(=C2)C)C3=C(C4=C(C(=C3Br)OC)OCO4)Br |
Canonical SMILES |
CC1C(ON=C1C(=O)NN=CC2=CC=CC(=C2)C)C3=C(C4=C(C(=C3Br)OC)OCO4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-fluoro-N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B11476115.png)
![N-{2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}pyridine-4-carboxamide](/img/structure/B11476122.png)

![2-chloro-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11476137.png)
![3,4,5-trimethoxy-N-{3-[2-(propanoylamino)-1,3-thiazol-4-yl]phenyl}benzamide](/img/structure/B11476140.png)
![butyl 4-[1-methyl-4-(3-nitrophenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoate](/img/structure/B11476147.png)


![7-chloro-3'-(4-fluorophenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11476160.png)
![3-cyclohexyl-5-[(4-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11476182.png)
![2-(Butan-2-ylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11476186.png)
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11476193.png)
![3,3-dimethyl-11-(4-methylphenyl)-10-{2-[2-(3-pyridyl)piperidino]acetyl}-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11476199.png)

